molecular formula C33H54O8 B12779897 1,25-Dihydroxyvitamin D3 3-glycoside CAS No. 89497-11-0

1,25-Dihydroxyvitamin D3 3-glycoside

Cat. No.: B12779897
CAS No.: 89497-11-0
M. Wt: 578.8 g/mol
InChI Key: UCQHUTIFFMTBFB-DAHKFYDDSA-N
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Description

The compound 4HF9ADM3YJ, also known as 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL, is a derivative of calcitriol, which is the hormonally active form of vitamin D. This compound has a molecular formula of C33H54O8 and a molecular weight of 562.78 g/mol . It is known for its significant role in calcium homeostasis and bone metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL involves multiple steps, starting from the precursor calcitriol. The process typically includes glycosylation reactions where a glucose moiety is attached to the calcitriol molecule. This reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions of temperature and pH.

Industrial Production Methods

In industrial settings, the production of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL is scaled up using bioreactors that maintain optimal conditions for the glycosylation process. The use of recombinant enzymes and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3BETA

Scientific Research Applications

3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on biological activity.

    Biology: Researchers use it to investigate the role of vitamin D derivatives in cellular processes and gene expression.

    Medicine: It is studied for its potential therapeutic effects in conditions such as osteoporosis, chronic kidney disease, and certain cancers.

    Industry: The compound is used in the development of vitamin D supplements and fortified foods.

Mechanism of Action

The mechanism of action of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that translocates to the nucleus, where it regulates the expression of genes involved in calcium and phosphate homeostasis . This regulation is crucial for maintaining bone health and preventing disorders related to calcium imbalance.

Comparison with Similar Compounds

Similar Compounds

    Calcitriol: The parent compound of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL, known for its role in calcium homeostasis.

    Alfacalcidol: Another vitamin D analog used in the treatment of osteoporosis and renal osteodystrophy.

    Doxercalciferol: A synthetic vitamin D2 analog used to manage secondary hyperparathyroidism.

Uniqueness

3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL is unique due to its glycosylated structure, which enhances its stability and bioavailability compared to non-glycosylated analogs. This modification also allows for targeted delivery and controlled release in therapeutic applications, making it a valuable compound in both research and clinical settings.

Properties

CAS No.

89497-11-0

Molecular Formula

C33H54O8

Molecular Weight

578.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C33H54O8/c1-19(8-6-14-32(3,4)39)24-12-13-25-21(9-7-15-33(24,25)5)10-11-22-16-23(17-26(35)20(22)2)40-31-30(38)29(37)28(36)27(18-34)41-31/h10-11,19,23-31,34-39H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23-,24-,25+,26+,27-,28-,29+,30-,31-,33-/m1/s1

InChI Key

UCQHUTIFFMTBFB-DAHKFYDDSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)CO)O)O)O)C

Origin of Product

United States

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